5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride
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Overview
Description
5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride is a chemical compound that features a pyrrole ring substituted with a dimethylcarbamoyl group and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride typically involves the reaction of 5-(dimethylcarbamoyl)-1H-pyrrole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
5-(dimethylcarbamoyl)-1H-pyrrole+chlorosulfonic acid→5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of the corresponding sulfonic acid.
Oxidation and Reduction: The pyrrole ring can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Hydrolysis: Water or aqueous solutions of bases or acids can be used to hydrolyze the sulfonyl chloride group.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Hydrolysis: The major product is the corresponding sulfonic acid.
Oxidation and Reduction: Products vary depending on the specific conditions and reagents used.
Scientific Research Applications
5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The dimethylcarbamoyl group can also participate in interactions with biological targets, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(dimethylcarbamoyl)-1H-pyrrole-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 2-position.
5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonic acid: The hydrolyzed form of the compound.
5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride: A related compound with a methylcarbamoyl group instead of a dimethylcarbamoyl group.
Uniqueness
5-(dimethylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride is unique due to the presence of both the dimethylcarbamoyl and sulfonyl chloride groups on the pyrrole ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
1489410-74-3 |
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Molecular Formula |
C7H9ClN2O3S |
Molecular Weight |
236.7 |
Purity |
95 |
Origin of Product |
United States |
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